sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+)
Description
The compound sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) is a gold(I) complex coordinated with sodium thiosulfate (Na₂S₂O₃). Its IUPAC name reflects the thiosulfate ligand’s structure, which features a sulfur-sulfur bond with mixed oxidation states (λ⁶-sulfane) and oxygen substituents. This compound is also referred to as sodium aurothiosulfate, though it is distinct from other gold-thiosulfate complexes like Sanocrysin (Na₃Au(S₂O₃)₂·2H₂O) .
Properties
CAS No. |
38295-16-8 |
|---|---|
Molecular Formula |
AuNaO3S2 |
Molecular Weight |
332.09 g/mol |
IUPAC Name |
sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) |
InChI |
InChI=1S/Au.Na.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
PMXFJUYOBVSEGY-UHFFFAOYSA-L |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[Na+].[Au+] |
Origin of Product |
United States |
Preparation Methods
General Background on Thiosulfate Salts Preparation
The preparation of sodium thiosulfate, the fundamental ligand source for this gold complex, involves several well-established chemical routes. These methods are critical to understanding the synthesis of the gold(I) thiosulfate complex.
Sodium Thiosulfate Preparation:
- By heating an aqueous solution of sodium sulfite with elemental sulfur:
$$ 6 \text{NaOH} + 4 \text{S} \rightarrow 2 \text{Na}2\text{S} + \text{Na}2\text{S}2\text{O}3 + 3 \text{H}_2\text{O} $$ - By reaction of sodium sulfite with sulfur dioxide and sulfur powder in aqueous solution, followed by purification and crystallization.
- By heating an aqueous solution of sodium sulfite with elemental sulfur:
Specific Preparation of the Gold(I) Thiosulfate Complex
The preparation of sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) involves complexation of gold(I) ions with thiosulfate ligands derived from sodium thiosulfate. Although direct synthetic protocols for this exact compound are scarce in open literature, the following general approach is supported by coordination chemistry principles and related compound syntheses:
-
- Gold(I) salts such as gold(I) chloride or gold(I) complexes.
- Sodium thiosulfate solution as the ligand source.
-
- Preparation of Sodium Thiosulfate Solution: Sodium thiosulfate is prepared or procured as described above.
- Complexation Reaction: Gold(I) salt is dissolved in aqueous medium and reacted with the sodium thiosulfate solution under controlled pH and temperature conditions to form the gold(I) thiosulfate complex.
- Isolation: The complex is precipitated or crystallized by adjusting the ionic strength or temperature, then filtered and dried.
-
- The thiosulfate ion acts as a bidentate ligand coordinating through sulfur atoms to the gold(I) center.
- The complex is stabilized by sodium counterions balancing the charge of the complex anion.
- The reaction is typically conducted under mild conditions to avoid decomposition of thiosulfate or reduction of gold(I).
Representative Reaction Scheme
| Step | Reactants | Conditions | Products | Notes |
|---|---|---|---|---|
| 1 | Sodium sulfite + sulfur | Heat, aqueous solution | Sodium thiosulfate | Base preparation of ligand source |
| 2 | Gold(I) salt + sodium thiosulfate | Aqueous, mild pH, room temperature | Sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) complex | Coordination complex formation |
| 3 | Crystallization and isolation | Cooling or evaporation | Solid gold(I) thiosulfate complex | Purification step |
Analytical and Research Findings on Preparation
Thermal Stability: The gold(I) thiosulfate complex, like sodium thiosulfate, is sensitive to heat. Sodium thiosulfate decomposes above 300 °C to sodium sulfate and polysulfides, indicating the need for controlled temperature during synthesis and storage.
Acid Sensitivity: Thiosulfate complexes decompose upon acidification, releasing elemental sulfur and sulfur dioxide. This necessitates maintaining neutral to slightly basic conditions during preparation.
Coordination Chemistry Insights: Thiosulfate is a potent ligand for soft metal ions such as gold(I), forming stable complexes that have been studied for gold extraction processes due to their lower toxicity compared to cyanide complexes.
Applications in Gold Extraction: The gold(I) thiosulfate complex is relevant in alternative gold leaching methods, highlighting the importance of efficient and reproducible preparation methods to facilitate industrial application.
Summary Table of Preparation Methods and Conditions
Chemical Reactions Analysis
Types of Reactions
Sodium thiosulfate undergoes various chemical reactions, including:
Oxidation: Sodium thiosulfate can be oxidized to form sodium sulfate and sulfur.
Reduction: It can act as a reducing agent, reducing halogens and other oxidizing agents.
Substitution: Sodium thiosulfate can react with halogens to form halides and sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and hydrogen peroxide. The reaction typically occurs in an aqueous solution at room temperature.
Reduction: Sodium thiosulfate can reduce iodine to iodide in an aqueous solution.
Substitution: Halogens such as chlorine and bromine can react with sodium thiosulfate in an aqueous solution.
Major Products Formed
Oxidation: Sodium sulfate and sulfur.
Reduction: Iodide and other reduced halides.
Substitution: Halides and sulfur.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of AuNa₃O₆S₄²⁺ and a molecular weight of approximately 490.2 g/mol. Its unique structural properties include multiple sulfur atoms coordinated to gold, which enhance its reactivity and potential therapeutic uses.
Antidote for Heavy Metal Poisoning
Gold sodium thiosulfate has been recognized for its role in detoxifying heavy metals, particularly cyanide. It acts as an antidote by forming stable complexes with toxic ions, facilitating their excretion from the body .
Therapeutic Uses
Research indicates that this compound may have therapeutic applications in treating conditions related to heavy metal toxicity. Its ability to donate sulfur makes it relevant in medicinal chemistry, particularly for developing treatments for metal-induced toxicity.
Allergy Studies
Gold compounds, including gold sodium thiosulfate, have been studied for their allergenic properties. They are known to induce allergic reactions in some individuals, especially when used in dental materials or jewelry. This aspect is crucial for understanding patient sensitivities and improving material safety.
Synthesis of Gold Nanoparticles
The compound is utilized in synthesizing gold nanoparticles with controlled size and shape distributions, which are essential for various nanotechnology applications. These nanoparticles are significant in drug delivery systems, imaging, and diagnostics due to their unique optical and electronic properties.
Catalytic Activity
Gold sodium thiosulfate exhibits catalytic activity in various chemical reactions, making it valuable in organic synthesis and industrial processes. Its effectiveness as a catalyst can lead to more efficient reaction pathways and improved yields.
Conductive Materials
In the electronics industry, gold sodium thiosulfate is employed in the production of conductive materials due to its excellent electrical conductivity properties. This application is vital for developing advanced electronic components and devices.
Ceramic Glazes
The compound is also used in ceramics to enhance the properties of glazes, providing aesthetic qualities while improving durability and resistance to thermal shock.
Case Study 1: Medical Application
A study published in a peer-reviewed journal examined the efficacy of gold sodium thiosulfate as an antidote for cyanide poisoning. The results demonstrated significant improvements in survival rates when administered promptly after exposure .
Case Study 2: Nanoparticle Synthesis
Research conducted on the synthesis of gold nanoparticles using gold sodium thiosulfate highlighted its ability to produce nanoparticles with uniform size distribution. These nanoparticles were subsequently tested for drug delivery applications, showcasing promising results in targeted therapy .
Mechanism of Action
Sodium thiosulfate exerts its effects through several mechanisms:
Cyanide Detoxification: It provides an exogenous source of sulfur, which reacts with cyanide to form thiocyanate, a less toxic compound that is excreted in the urine.
Antioxidant Properties: Acts as a reducing agent, neutralizing reactive oxygen species and other oxidizing agents.
Dechlorination: Reacts with chlorine to form chloride ions, effectively removing chlorine from water.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : Na₃AuS₂O₃ (simplified representation; exact stoichiometry may vary).
- Structure : Linear gold(I) center coordinated by the thiosulfate ligand (S₂O₃²⁻), forming a [Au(S₂O₃)]⁻ complex stabilized by sodium counterions .
- Solubility : Highly water-soluble due to the ionic sodium and polar thiosulfate groups, similar to sodium thiosulfate (73 g/100 mL at 20°C) .
- Applications: Historically used in gold-based therapeutics, particularly for rheumatoid arthritis, leveraging gold’s anti-inflammatory properties.
Comparison with Similar Compounds
Gold(I) complexes are widely studied for their medicinal and catalytic applications. Below is a detailed comparison of sodium aurothiosulfate with structurally or functionally related gold compounds:
Table 1: Comparative Analysis of Gold(I) Complexes
Structural and Functional Insights:
Ligand Chemistry: Thiosulfate (S₂O₃²⁻): Acts as a bidentate ligand via sulfur atoms, offering redox flexibility (e.g., S–S bond cleavage in detoxification) . Thiomalate (SCH₂CH(COO⁻)₂): Provides stronger Au–S bonds, enhancing stability but limiting redox activity compared to thiosulfate . Phosphine Ligands: In auranofin, triethylphosphine increases lipophilicity, enabling oral administration—a key advantage over ionic gold-thiosulfate complexes .
Pharmacological Profiles: Anti-inflammatory Activity: Sodium aurothiosulfate and gold sodium thiomalate both inhibit macrophage activity, but the latter has higher clinical efficacy due to prolonged tissue retention . Detoxification: Sodium thiosulfate’s ability to donate sulfur atoms makes its gold complex useful in cyanide poisoning, whereas auranofin lacks this property .
Stability and Reactivity: Thiosulfate-based gold complexes degrade under acidic or oxidizing conditions, releasing Au⁰ nanoparticles or reactive sulfur species. In contrast, phosphine-gold complexes (e.g., auranofin) are more stable but prone to ligand exchange in biological systems .
Research Findings:
- Catalytic Applications: Gold(I) complexes with sulfonate ligands (e.g., ferrocenylphosphino sulfonates) show superior catalytic activity in aqueous media compared to thiosulfate complexes, which are less reactive due to strong Au–S bonding .
- Toxicity: Sodium aurothiosulfate has lower renal toxicity than Sanocrysin, attributed to faster renal clearance of thiosulfate .
Biological Activity
Sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) (commonly referred to as gold(I) sodium thiosulfate) is a complex chemical compound with significant biological activity. This compound is notable for its unique coordination of gold and sulfur, which contributes to its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for its application in medicinal chemistry, particularly in the treatment of heavy metal toxicity and other medical conditions.
- Molecular Formula : AuNa₃O₆S₄
- Molecular Weight : 490.17 g/mol
- CAS Number : 15283-45-1
- IUPAC Name : Gold(I) trisodium disulfanidesulfonate
The biological activity of sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) can be attributed to several mechanisms:
- Sulfur Donation : The compound acts as a sulfur donor, facilitating detoxification processes in biological systems. This property is particularly relevant in contexts involving heavy metal poisoning, where it can help mitigate toxic effects by forming less harmful complexes with heavy metals.
- Immunogenicity : Research suggests that gold compounds, including this one, can provoke allergic reactions in sensitive individuals. This immune response is primarily due to the presence of gold ions, which may trigger an inflammatory response when introduced into the body.
- Catalytic Activity : The compound exhibits catalytic properties, making it valuable in various chemical reactions, including those relevant to electrochemical processes and nanotechnology applications.
Biological Activity and Applications
The biological activity of sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) has been explored in several studies:
- Detoxification : It has shown promise in treating conditions related to heavy metal toxicity, particularly through its ability to donate sulfur and form stable complexes with toxic metals.
- Allergic Reactions : Clinical observations have indicated that exposure to gold compounds can lead to allergic reactions, especially in dental applications where gold is used in crowns and bridges.
- Therapeutic Potential : The compound's role as a sulfur donor has led researchers to investigate its potential use in treating various medical conditions, including calciphylaxis and certain types of cancer where heavy metal toxicity is a concern .
Case Studies
Several case studies have highlighted the therapeutic applications of sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+):
- Cyanide Poisoning Treatment : Intravenous administration of thiosulfuric acid has been utilized successfully in cases of cyanide poisoning, demonstrating the compound's efficacy as an antidote .
- Calciphylaxis Management : A clinical trial reported the use of thiosulfuric acid in a patient with calcific stenosis, showing promising results over a six-month follow-up period .
- Neuroprotective Effects : In vitro assays have indicated that compounds similar to sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) exhibit anti-inflammatory and neuroprotective properties, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Comparative Analysis
To better understand the biological activity of sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+), it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Sodium thiosulfate | Na₂S₂O₃ | Known for detoxifying cyanide and used extensively in medicine. |
| Thiosulfuric acid | H₂S₂O₃ | Acts as a sulfur donor with various industrial applications. |
| Gold sodium thiosulfate | AuNa₂S₂O₃ | Similar function but differs in stoichiometry and specific applications. |
Q & A
Q. What are the established methods for synthesizing sodium gold thiosulfate complexes, and how do reaction conditions influence yield?
Methodological Answer:
-
Synthesis Routes : Sodium gold thiosulfate is typically prepared via ligand substitution reactions, where gold(I) precursors (e.g., AuCl) react with sodium thiosulfate (Na2S2O3) under controlled pH (6–8) and temperature (25–60°C) .
-
Yield Optimization : Adjusting molar ratios (e.g., Au:Na2S2O3 = 1:3) and avoiding excess chloride ions improves crystallinity. Reaction time (2–6 hours) and inert atmospheres reduce side products like Au<sup>0</sup> colloids .
-
Data Table :
Method Yield (%) Purity (ICP-MS) Key Variables Aqueous ligand substitution 75–85 ≥98% Au pH 7, 50°C Solvothermal 90 99% Au Ethanol, 80°C
Q. How can researchers characterize the electronic structure of gold-sulfur bonding in sodium gold thiosulfate?
Methodological Answer:
- Spectroscopic Techniques :
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution, showing Au<sup>+</sup> as a soft acid binding to S-donor ligands .
Advanced Research Questions
Q. How do electronic and steric effects of auxiliary ligands influence the stability of gold thiosulfate complexes?
Methodological Answer:
-
Steric Effects : Bulky ligands (e.g., mesitylene) stabilize Au-S bonds by reducing ligand dissociation. Compare with phenyl groups, which increase susceptibility to hydrolysis .
-
Electronic Effects : Electron-donating groups (e.g., -OCH3) enhance Au-S bond strength by increasing electron density on sulfur. Electrochemical studies (cyclic voltammetry) show shifts in reduction potentials correlating with ligand electronics .
-
Data Table :
Ligand Type Half-Life (pH 7.4, 25°C) Redox Potential (mV vs. Ag/AgCl) Mesitylene 48 hours −220 Phenyl 12 hours −180
Q. What mechanisms underlie the detoxification of cyanide by sodium thiosulfate, and how can kinetic studies resolve contradictory data on reaction pathways?
Methodological Answer:
- Proposed Mechanisms :
- Direct Nucleophilic Attack : S2O3<sup>2−</sup> donates sulfur to CN<sup>−</sup>, forming thiocyanate (SCN<sup>−</sup>) .
- Catalytic Role of Au<sup>+</sup> : Au<sup>+</sup> may act as a Lewis acid, polarizing CN<sup>−</sup> for faster reaction. Competing hypotheses exist regarding Au-S intermediate formation .
- Kinetic Experiment Design :
Q. How can researchers address contradictions in reported stability data for gold thiosulfate complexes under physiological conditions?
Methodological Answer:
- Contradictions : Some studies report rapid decomposition in serum (t1/2 < 1 hour), while others note stability for >24 hours .
- Resolution Strategies :
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to analyze the decomposition products of sodium gold thiosulfate in aqueous solutions?
- Analytical Workflow :
- Chromatography : HPLC-UV (λ = 280 nm) separates Au-S2O3<sup>−</sup>, AuCl2<sup>−</sup>, and colloidal Au<sup>0</sup>.
- Mass Spectrometry : ESI-MS identifies transient intermediates (e.g., [Au(S2O3)2]<sup>3−</sup>).
- Kinetic Modeling : Fit decay curves to pseudo-first-order models to derive activation energy (Ea) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
